An In-depth Technical Guide to 2,4-Difluorophenyl Acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Difluorophenyl Acetate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluorophenyl acetate, a key fluorinated building block in modern organic synthesis. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties that are highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details the compound's physicochemical properties, provides an expert-driven narrative on its synthesis and purification, and explores its spectroscopic signature. Furthermore, we delve into its chemical reactivity and highlight its critical role as an intermediate in drug discovery and development, supported by authoritative references. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.
Introduction: The Strategic Importance of Fluorinated Synthons
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2,4-difluorophenyl motif, in particular, is a privileged structure found in numerous bioactive compounds, including potent enzyme inhibitors.[1][2]
2,4-Difluorophenyl acetate (CAS No. 36914-77-9) serves as a stable, readily handled precursor to the 2,4-difluorophenoxy group or as an intermediate in the synthesis of more complex 2,4-difluorophenyl-containing structures. Its primary utility lies in its role as a protected form of 2,4-difluorophenol, allowing for selective reactions at other sites of a molecule before a simple hydrolysis step reveals the phenol. Understanding its properties and synthesis is therefore crucial for its effective application.
Physicochemical and Structural Characteristics
2,4-Difluorophenyl acetate is characterized by its ester functionality and the disubstituted aromatic ring. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of both the phenyl ring and the acetate group.
Core Properties
A summary of the key quantitative data for 2,4-Difluorophenyl acetate is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 36914-77-9 | [3][4] |
| Molecular Formula | C₈H₆F₂O₂ | [3][4] |
| Molecular Weight | 172.13 g/mol | [3][4][5] |
| Purity (Typical) | ≥95% | [3] |
| SMILES | FC1=CC=C(OC(C)=O)C(F)=C1 | [4] |
| Storage Conditions | Store sealed in a dry place at room temperature. | [4] |
Structural Visualization
The chemical structure of 2,4-Difluorophenyl acetate is depicted below, highlighting the spatial relationship between the acetate group and the fluorine substituents on the aromatic ring.
Caption: Chemical structure of 2,4-Difluorophenyl acetate.
Synthesis and Purification Protocol
The most direct and common method for preparing 2,4-Difluorophenyl acetate is through the esterification of 2,4-difluorophenol. The choice of acetylating agent and catalyst/base is critical for achieving high yield and purity.
Causality in Experimental Design
-
Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride in a laboratory setting. It is less volatile, less corrosive, and its byproduct, acetic acid, is more easily removed than HCl. For industrial-scale synthesis where cost is paramount, acetyl chloride might be considered.[6]
-
Role of the Base: A tertiary amine base, such as pyridine or triethylamine, is employed for two primary reasons. First, it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate. Second, it serves as an acid scavenger, neutralizing the acetic acid (or HCl) byproduct, which drives the equilibrium towards the product.
-
Solvent Selection: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it solubilizes the reactants without competing in the reaction. The reaction can sometimes be run neat, using the base as the solvent, but using a co-solvent aids in temperature control and subsequent work-up.
Step-by-Step Synthesis Protocol
This protocol describes a representative lab-scale synthesis of 2,4-Difluorophenyl acetate.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluorophenol (10.0 g, 76.9 mmol).
-
Dissolution: Dissolve the phenol in anhydrous dichloromethane (100 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (11.8 mL, 84.6 mmol, 1.1 eq) to the stirred solution.
-
Acetylation: Add acetic anhydride (8.0 mL, 84.6 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Quenching: Carefully pour the reaction mixture into 100 mL of cold 1M HCl(aq) to neutralize excess triethylamine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield 2,4-Difluorophenyl acetate as a clear liquid.
Caption: Workflow for the synthesis of 2,4-Difluorophenyl acetate.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is a self-validating step essential for its use in further research. The following data are predicted based on the structure and analysis of similar compounds.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~7.1-7.4 ppm (m, 3H): This complex multiplet corresponds to the three protons on the aromatic ring. The splitting pattern is intricate due to both proton-proton (ortho, meta) and proton-fluorine couplings.
-
δ ~2.3 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the acetyl methyl group. The chemical shift is standard for an acetate ester.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~168 ppm (s): Carbonyl carbon of the ester group.
-
δ ~162 ppm (dd, ¹JCF ≈ 250 Hz): Aromatic carbon bearing fluorine at C2. The large coupling constant is characteristic of a direct C-F bond.
-
δ ~158 ppm (dd, ¹JCF ≈ 245 Hz): Aromatic carbon bearing fluorine at C4.
-
δ ~110-130 ppm: Signals for the remaining four aromatic carbons, all of which will exhibit smaller C-F couplings (²JCF, ³JCF).
-
δ ~21 ppm (s): Methyl carbon of the acetate group.
-
-
IR (Infrared) Spectroscopy:
-
~1770 cm⁻¹ (strong, sharp): This prominent peak is the C=O stretching vibration of the ester. The frequency is higher than a typical alkyl acetate (~1740 cm⁻¹) due to the electron-withdrawing effect of the difluorophenyl ring.[9]
-
~1200-1300 cm⁻¹ (strong): C-O stretching of the ester linkage.
-
~1100-1250 cm⁻¹ (strong): C-F stretching vibrations.
-
~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.[10]
-
-
MS (Mass Spectrometry):
-
m/z = 172 [M]⁺: The molecular ion peak.
-
m/z = 130 [M - C₂H₂O]⁺: A major fragment corresponding to the loss of a ketene molecule, resulting in the 2,4-difluorophenol cation. This is a characteristic fragmentation pathway for phenyl acetates.
-
m/z = 102: Fragment corresponding to the loss of CO from the m/z 130 ion.
-
Chemical Reactivity and Applications
Key Reactions: Hydrolysis
The most significant reaction of 2,4-Difluorophenyl acetate is its hydrolysis to regenerate 2,4-difluorophenol. This reaction can be catalyzed by either acid or base and is fundamental to its use as a protecting group.[9] The stability of the 2,4-difluorophenoxide leaving group facilitates this transformation.
Applications in Drug Development
While 2,4-Difluorophenyl acetate is primarily an intermediate, the 2,4-difluorophenyl moiety it provides is integral to numerous therapeutic agents. Its incorporation is a strategic choice to enhance pharmacological properties.
-
Enzyme Inhibition: The 2,4-difluorophenyl group is present in various kinase inhibitors. For instance, it is a key component in novel, selective Raf inhibitors developed for cancer therapy, where it interacts with the enzyme's active site.[2]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing C-H bonds with C-F bonds at metabolically vulnerable positions is a common strategy to increase a drug's half-life.[1]
-
Modulation of pKa: The strong inductive effect of the fluorine atoms can lower the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility and cell permeability profile.[1]
-
Precursor for Agrochemicals: The related compound, 2,4-difluorophenylacetic acid, is a building block for herbicides, highlighting the broader utility of this chemical scaffold in agricultural science.[11]
Safety and Handling
As with any laboratory chemical, proper handling of 2,4-Difluorophenyl acetate is essential. While specific toxicity data is limited, information can be inferred from related compounds like 2,4-difluorophenol.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Avoid contact with skin, eyes, and clothing.
-
Hazards: Expected to cause skin, eye, and respiratory tract irritation.[13]
-
First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[12] For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
2,4-Difluorophenyl acetate is more than a simple ester; it is a strategically designed building block that provides access to the valuable 2,4-difluorophenyl motif. Its well-defined synthesis, predictable spectroscopic characteristics, and role as a stable precursor make it an indispensable tool for chemists in pharmaceutical and materials science. A thorough understanding of its properties, as detailed in this guide, enables researchers to leverage the unique advantages of fluorine chemistry to innovate and develop next-generation molecules.
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- Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
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- Trilaksana, H., et al. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol... Springer Proceedings in Physics.
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- Yamashita, M., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-242.
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